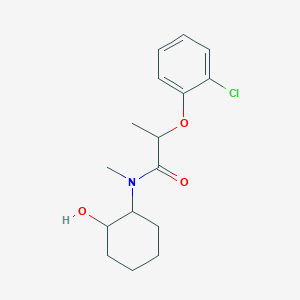![molecular formula C19H21ClN2O3 B5347027 3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5347027.png)
3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CCT251545 and is a potent and selective inhibitor of the checkpoint kinase 1 (Chk1) enzyme.
作用機序
CCT251545 inhibits Chk1 by binding to the ATP-binding site of the enzyme. Chk1 is a serine/threonine kinase that is activated in response to DNA damage. It phosphorylates several downstream targets, including CDC25A, which is a phosphatase that is involved in the cell cycle. Inhibition of Chk1 by CCT251545 leads to the activation of CDC25A and the subsequent activation of the cell cycle checkpoint. This results in the induction of DNA damage and cell death.
Biochemical and Physiological Effects:
CCT251545 has been shown to have potent antiproliferative effects in various cancer cell lines. It induces DNA damage and cell death by inhibiting Chk1 and activating the cell cycle checkpoint. CCT251545 has also been shown to have potent antitumor activity in mouse models of cancer. It has been shown to be well-tolerated in vivo and has a favorable pharmacokinetic profile.
実験室実験の利点と制限
CCT251545 has several advantages for lab experiments. It is a potent and selective inhibitor of Chk1, which makes it a valuable tool compound for studying the DNA damage response pathway. It has also been shown to have potent antiproliferative effects in various cancer cell lines, which makes it a promising candidate for the development of anticancer drugs. However, CCT251545 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet known. It also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on CCT251545. One potential direction is the development of analogs of CCT251545 with improved pharmacokinetic properties. Another potential direction is the investigation of the role of Chk1 in other diseases, such as neurodegenerative diseases. Finally, CCT251545 could be used as a tool compound to identify potential drug targets in the DNA damage response pathway.
合成法
The synthesis method of CCT251545 involves several steps, starting with the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-chlorophenyl isocyanate to form the corresponding isocyanate. The isocyanate is then reacted with morpholine to form the corresponding carbamate. Finally, the carbamate is reacted with 2,6-dimethyl-4-(trifluoromethyl)aniline to form CCT251545.
科学的研究の応用
CCT251545 has potential applications in various fields of scientific research. It has been shown to be a potent and selective inhibitor of Chk1, which is a key enzyme in the DNA damage response pathway. CCT251545 has been used in various studies to investigate the role of Chk1 in cancer and other diseases. It has also been used as a tool compound to study the DNA damage response pathway and to identify potential drug targets.
特性
IUPAC Name |
3-[2-(4-chlorophenyl)morpholine-4-carbonyl]-1,5,6-trimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-12-10-16(18(23)21(3)13(12)2)19(24)22-8-9-25-17(11-22)14-4-6-15(20)7-5-14/h4-7,10,17H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEROQQTHYDVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)C(=C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5346952.png)
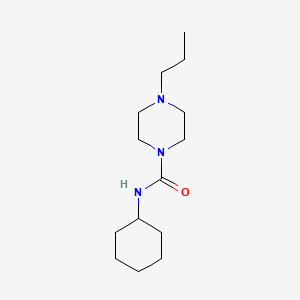
![5-({[(benzylamino)sulfonyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5346965.png)
![2-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-N-methyl-2-oxoethanamine](/img/structure/B5346979.png)
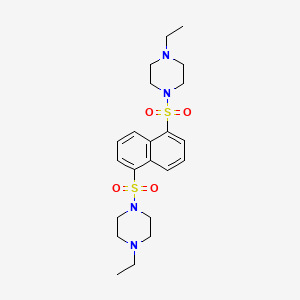
![3-(4-chlorophenyl)-2-[(4-isobutoxybenzoyl)amino]acrylic acid](/img/structure/B5346988.png)
![1-isobutyryl-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane](/img/structure/B5346991.png)
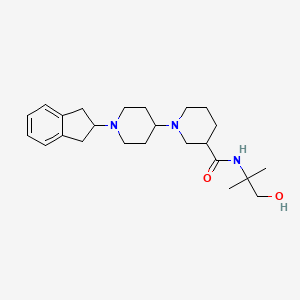
![3-{2-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5347017.png)
![1'-(cyclopropylcarbonyl)-N-[2-(5-methyl-2-furyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5347019.png)
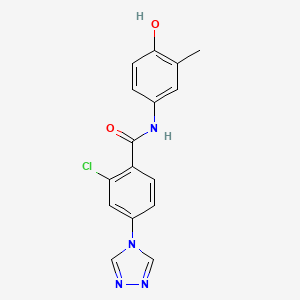
![methyl 4-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5347034.png)
![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-(hydroxymethyl)-3-piperidinol](/img/structure/B5347039.png)
